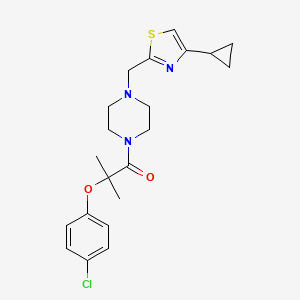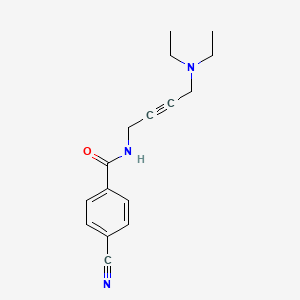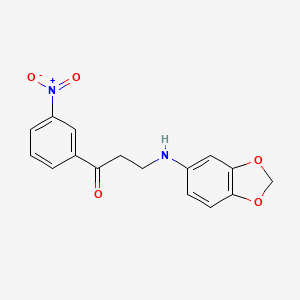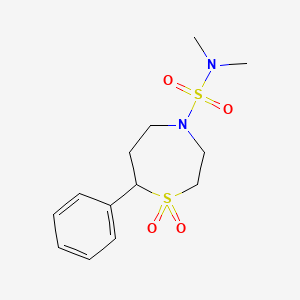
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide exerts its inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The inhibition of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide by N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has various biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce amyloid beta accumulation in Alzheimer's disease, improve glucose tolerance and insulin sensitivity in diabetes, and have mood-stabilizing effects in bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide in lab experiments is its potent inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide, which allows for the investigation of various cellular processes that are regulated by the enzyme. However, one limitation is that it may have off-target effects on other kinases, leading to potential complications in the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to explore its mechanism of action in more detail, including the identification of downstream targets and signaling pathways. Additionally, the development of more selective N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide inhibitors may help to overcome the potential off-target effects of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide.
Métodos De Síntesis
The synthesis of N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide involves the reaction of 2-phenylthioacetic acid with thionyl chloride to form 2-phenylthioacetyl chloride. The resulting compound is then reacted with N,N-dimethyl-1,4-thiazepane to form N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide. The final step involves the oxidation of the sulfonamide using hydrogen peroxide to form N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has been extensively studied in scientific research due to its potent inhibitory activity against N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide. It has been shown to have therapeutic potential in various diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. In cancer research, N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce amyloid beta accumulation. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder research, it has been shown to have mood-stabilizing effects.
Propiedades
IUPAC Name |
N,N-dimethyl-1,1-dioxo-7-phenyl-1,4-thiazepane-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-14(2)21(18,19)15-9-8-13(20(16,17)11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYBTWNPRPZZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

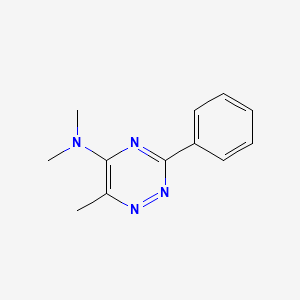
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)
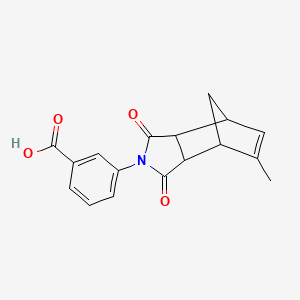
![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)
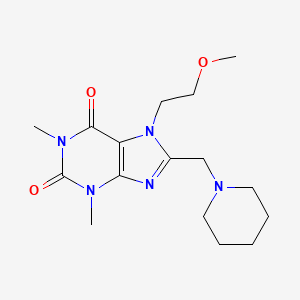
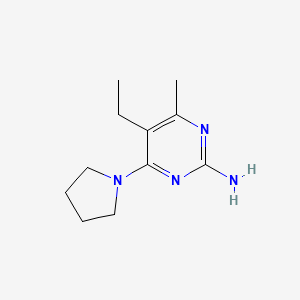
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)
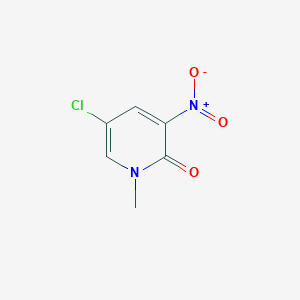
![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)
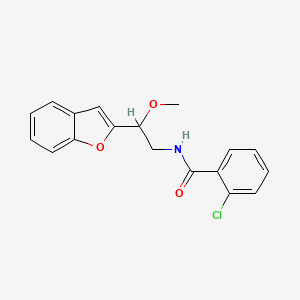
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)
